2-(3-(3,4-dihydroquinolin-1(2H)-yl)-3-oxopropyl)benzo[d]isothiazol-3(2H)-one 1,1-dioxide
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Overview
Description
2-(3-(3,4-dihydroquinolin-1(2H)-yl)-3-oxopropyl)benzo[d]isothiazol-3(2H)-one 1,1-dioxide is an organic compound with intriguing structural features, owing to its fused heterocyclic systems. It holds potential for applications across various scientific disciplines, making it a subject of considerable interest.
Preparation Methods
Synthetic Routes and Reaction Conditions
Preparation of this compound typically involves multistep synthetic procedures. One of the synthetic routes might include:
Formation of the Benzo[d]isothiazol-3(2H)-one 1,1-dioxide Core: : This can be accomplished by reacting appropriate benzoic acid derivatives with sulfur and nitrogen sources under controlled conditions.
Synthesis of 3,4-Dihydroquinolin-1(2H)-yl Moiety: : This segment can be synthesized via cyclization of precursor amines or aniline derivatives.
Linking Both Fragments: : The final compound is achieved by coupling these fragments through a propyl linker, using reagents that facilitate amide bond formation.
Industrial Production Methods
Industrial-scale production requires optimization of these steps for cost efficiency and yield maximization. Catalysts, high-throughput reactions, and continuous flow techniques can be employed to streamline the process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : Introduction of oxygen atoms or removal of hydrogen atoms, resulting in various oxidized products.
Reduction: : Hydrogenation or removal of oxygen atoms to yield reduced derivatives.
Substitution: : Replacement of functional groups, often with halogens or alkyl groups, to create analogs with different properties.
Common Reagents and Conditions
Oxidation: : Reagents such as potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄).
Reduction: : Hydrogen gas (H₂) in the presence of a palladium catalyst.
Substitution: : Halogenation often employs reagents like chlorine (Cl₂) or bromine (Br₂) under light or heat.
Major Products Formed
The reactions yield a diverse array of products, including various oxidized, reduced, and substituted analogs. Each product exhibits unique chemical and physical properties suitable for different applications.
Scientific Research Applications
Chemistry
In chemistry, this compound is explored for its reactivity and as a precursor in organic synthesis.
Biology
Biologically, it can be studied for its interaction with biological macromolecules and potential bioactivity.
Medicine
Its potential medicinal properties, such as enzyme inhibition or receptor modulation, are subjects of pharmacological research.
Industry
Industrially, its derivatives may serve as intermediates in the synthesis of dyes, polymers, and other specialty chemicals.
Mechanism of Action
The Mechanism
The compound's biological activity often hinges on its ability to interact with specific molecular targets, such as enzymes or receptors.
Molecular Targets and Pathways
Potential targets might include enzymes involved in metabolic pathways or receptors that mediate cellular responses. The interaction often involves binding to active sites, altering the normal function of the target molecule.
Comparison with Similar Compounds
Uniqueness
Compared to other compounds in its class, 2-(3-(3,4-dihydroquinolin-1(2H)-yl)-3-oxopropyl)benzo[d]isothiazol-3(2H)-one 1,1-dioxide stands out due to its distinctive fused ring structure, which may confer unique properties in reactivity and biological activity.
Similar Compounds
Other similar compounds include derivatives of benzoisothiazole, quinoline, and their respective analogs.
Exploring the full potential of this compound could lead to significant advances in various fields. The complexity and versatility of its structure offer many avenues for further research.
Properties
IUPAC Name |
2-[3-(3,4-dihydro-2H-quinolin-1-yl)-3-oxopropyl]-1,1-dioxo-1,2-benzothiazol-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O4S/c22-18(20-12-5-7-14-6-1-3-9-16(14)20)11-13-21-19(23)15-8-2-4-10-17(15)26(21,24)25/h1-4,6,8-10H,5,7,11-13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SUJWGWAOUACNPA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2N(C1)C(=O)CCN3C(=O)C4=CC=CC=C4S3(=O)=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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